molecular formula C18H18N4O3S3 B2450340 N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097897-53-4

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2450340
CAS No.: 1097897-53-4
M. Wt: 434.55
InChI Key: LETOHMCBARMQGP-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule designed for research into proliferative diseases. Its structure, featuring a thiazole core linked to pyridine and a sulfonylpiperidine group, is characteristic of compounds that modulate key protein kinases involved in cell cycle regulation . Similar N-(thiazol-2-yl)carboxamide derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6 . The dysregulation of these kinases is a hallmark of various cancers, making them critical targets for investigative therapeutics . By potentially inhibiting specific CDK/cyclin complexes, this compound provides a valuable tool for researchers studying cell cycle arrest and the induction of apoptosis in malignant cell lines, particularly in leukemias and other hematological cancers . Furthermore, the incorporation of the thiophene-sulfonyl moiety is a structural feature found in molecules investigated for their role as kinase inhibitors and other biological activities, adding to the compound's versatility in medicinal chemistry and drug discovery research . This reagent is intended for scientific studies only, offering a promising scaffold for exploring novel signaling pathways in oncology.

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c23-17(21-18-20-14(12-27-18)13-5-3-8-19-11-13)15-6-1-2-9-22(15)28(24,25)16-7-4-10-26-16/h3-5,7-8,10-12,15H,1-2,6,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETOHMCBARMQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Overview

The compound features a piperidine ring , a thiazole moiety , a pyridine ring , and a thiophene sulfonyl group , contributing to its unique chemical properties and biological interactions. The presence of these heterocyclic structures enhances its reactivity and potential as a therapeutic agent.

PropertyValue
Molecular FormulaC18H18N4O3S3
Molecular Weight434.6 g/mol
IUPAC NameThis compound
CAS Number1049829-83-5

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in cell signaling and proliferation, which are crucial in cancer progression.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting pathways related to inflammation and cellular growth.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial effects. For instance:

  • Antibacterial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Anticancer Potential

The compound's anticancer properties have been highlighted in several studies:

  • Cytotoxic Effects : Analogous compounds have shown cytotoxic effects against different cancer cell lines, indicating that this compound could also possess similar properties.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may have anti-inflammatory activities, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antimicrobial Testing : A series of derivatives were tested for their antimicrobial efficacy, with some showing significant inhibition against common pathogens.
  • Cytotoxicity Assays : In vitro studies evaluated the cytotoxicity of the compound against various cancer cell lines, revealing promising results that warrant further investigation into its potential as an anticancer agent.
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds has indicated favorable absorption and metabolic profiles, enhancing their viability as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves thiazole ring formation via cyclization of a thioamide and α-haloketone under acidic/basic conditions, followed by coupling reactions (e.g., Suzuki or amidation) to introduce substituents. For example, the thiazole core can be synthesized using thioamide intermediates, as demonstrated in analogous compounds where carboxamide groups were introduced via coupling with piperidine derivatives in DMF . Additional steps may include sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer : Purity is assessed via HPLC (e.g., 98–99% purity in related compounds) , while structural confirmation relies on spectral

  • 1H/13C NMR : Matches between observed and theoretical chemical shifts (e.g., δ 7.2–8.5 ppm for pyridine protons) .
  • Mass spectrometry : Agreement of m/z values with calculated molecular weights (e.g., [M+H]+ in ESI-MS) .
  • X-ray crystallography : Definitive confirmation of stereochemistry and bond angles, as in structurally similar piperidine-carboxamides .

Advanced Research Questions

Q. How can researchers optimize reaction yields during thiazole-carboxamide synthesis?

  • Methodological Answer : Yield optimization requires addressing variables such as:

  • Solvent polarity : DMF or acetonitrile improves solubility of intermediates .
  • Catalyst selection : Palladium catalysts enhance coupling efficiency in Suzuki reactions .
  • Stoichiometry : Excess reagents (e.g., 1.1 eq Lawesson’s reagent) improve cyclization yields .
    Contrast the 6% yield of compound 59 () with 39% for 58 , likely due to steric hindrance in bulky amine reactants .

Q. What methodologies resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies between theoretical and observed NMR/mass data require:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex piperidine-thiazole systems .
  • Isotopic labeling : Confirms ambiguous proton assignments in sulfonamide groups.
  • Re-synthesis : Repeating reactions under controlled conditions to rule out impurities .

Q. How to design experiments to assess biological activity of this compound?

  • Methodological Answer : Prioritize structure-activity relationship (SAR) studies:

  • In vitro assays : Test antimicrobial/antitumor activity using protocols for thiadiazole derivatives (e.g., MIC assays against S. aureus) .
  • Targeted modifications : Vary pyridine or thiophene substituents to evaluate electronic effects on binding affinity .
  • Molecular docking : Predict interactions with enzymes like kinase targets using crystallographic data from analogous carboxamides .

Q. What are the challenges in achieving regioselectivity during thiazole ring formation?

  • Methodological Answer : Regioselectivity depends on precursor design:

  • Haloketone vs. thiourea derivatives : Thioureas favor 2-aminothiazole formation but may require protecting groups to avoid side reactions .
  • Microwave-assisted synthesis : Enhances regiocontrol by accelerating cyclization kinetics .

Q. How to analyze the impact of substituents on piperidine ring conformation?

  • Methodological Answer : Combine experimental and computational approaches:

  • X-ray crystallography : Compare bond angles (e.g., C7–N1–O1 = 106.56° in sulfonamide analogs) .
  • Molecular dynamics simulations : Model torsional flexibility of the piperidine ring under varying substituent bulk .

Q. What are best practices for scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Purification : Replace preparative TLC with flash chromatography for larger batches .
  • Process control : Monitor reaction progress via inline FTIR to detect intermediate formation .
  • Crystallization optimization : Use solvent mixtures (e.g., n-hexane/ethyl acetate) to improve crystal purity .

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